(4R,6R,8R)-4,6,8-trimethyldecan-2-one (4R,6R,8R)-4,6,8-trimethyldecan-2-one
Brand Name: Vulcanchem
CAS No.: 158648-77-2
VCID: VC1864997
InChI: InChI=1S/C13H26O/c1-6-10(2)7-11(3)8-12(4)9-13(5)14/h10-12H,6-9H2,1-5H3/t10-,11-,12-/m1/s1
SMILES: CCC(C)CC(C)CC(C)CC(=O)C
Molecular Formula: C13H26O
Molecular Weight: 198.34 g/mol

(4R,6R,8R)-4,6,8-trimethyldecan-2-one

CAS No.: 158648-77-2

Cat. No.: VC1864997

Molecular Formula: C13H26O

Molecular Weight: 198.34 g/mol

* For research use only. Not for human or veterinary use.

(4R,6R,8R)-4,6,8-trimethyldecan-2-one - 158648-77-2

Specification

CAS No. 158648-77-2
Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
IUPAC Name (4R,6R,8R)-4,6,8-trimethyldecan-2-one
Standard InChI InChI=1S/C13H26O/c1-6-10(2)7-11(3)8-12(4)9-13(5)14/h10-12H,6-9H2,1-5H3/t10-,11-,12-/m1/s1
Standard InChI Key BTJCLODZUWAGCT-IJLUTSLNSA-N
Isomeric SMILES CC[C@@H](C)C[C@@H](C)C[C@@H](C)CC(=O)C
SMILES CCC(C)CC(C)CC(C)CC(=O)C
Canonical SMILES CCC(C)CC(C)CC(C)CC(=O)C

Introduction

Chemical Identity and Properties

Nomenclature and Structure

(4R,6R,8R)-4,6,8-Trimethyldecan-2-one, or chortolure, is a methyl-branched ketone with the molecular formula C₁₃H₂₆O . The compound derives its name from the genus Chortoglyphus, the storage mite from which it was first isolated. Its IUPAC name reflects its structure: a decan-2-one (a ten-carbon chain with a ketone group at the second carbon) that bears methyl branches at the 4th, 6th, and 8th positions. The (4R,6R,8R) prefix indicates the absolute stereochemistry at these branched positions, all having the R configuration .

The systematic naming of this compound can be found in several forms in the literature:

  • (4R,6R,8R)-4,6,8-Trimethyldecan-2-one (full stereochemical name)

  • Me4,Me6,Me8-10:2-one (shorthand notation used in some databases)

  • Chortolure (trivial name)

Discovery and Identification

The identification of chortolure represents a significant achievement in the field of chemical ecology. The compound was discovered through the analysis of the headspace of undisturbed colonies of the storage mite Chortoglyphus arcuatus . This discovery illustrates the importance of sampling methodology in pheromone research, as the compound was detected in headspace collections but appeared only in minute amounts in total mite extracts .

Researchers employed two complementary techniques for collecting volatile compounds from the mite colonies:

  • Closed-loop stripping apparatus (CLSA)

  • Solid-phase microextraction (SPME)

These non-destructive sampling methods allowed for the collection of naturally emitted compounds without disturbing the mites, providing a more accurate representation of the actual chemical signals used in nature .

The structural elucidation of chortolure involved a combination of techniques:

  • GC-MS analysis to determine the molecular formula and basic structure

  • Synthesis of authentic samples for comparison

  • Gas chromatography on a chiral phase to determine the absolute stereochemistry

The research conclusively identified chortolure as the major compound emitted from the mites, with several related compounds being released in smaller amounts . Interestingly, while chortolure functions as an aggregation pheromone, the same mites produce neral and geranial as alarm pheromones, highlighting the complex chemical communication system employed by these arthropods .

Biological Function and Significance

Role as an Aggregation Pheromone

Chortolure serves as an aggregation pheromone for both sexes of the storage mite Chortoglyphus arcuatus . Bioassays with synthetic material confirmed the activity of the ketone in attracting and aggregating mites, demonstrating its crucial role in mite communication and social behavior .

Aggregation pheromones generally serve several ecological functions:

  • Facilitating mate finding

  • Optimizing resource utilization

  • Providing protection through group defense

  • Establishing favorable microhabitats

The discovery of chortolure adds to our understanding of chemical ecology in storage mites, which are economically important as pests of stored products and as sources of allergens in indoor environments .

Comparison with Other Mite Pheromones

The identification of chortolure expands our knowledge of pheromone diversity in mites. Interestingly, the same species produces different compounds for different functions - chortolure for aggregation and the terpene aldehydes neral and geranial for alarm signaling .

This functional differentiation of chemical signals demonstrates the sophisticated chemical communication systems employed by mites, despite their small size. The structural uniqueness of chortolure among known mite pheromones suggests specific adaptations in the chemical communication system of Chortoglyphus arcuatus.

Related Compounds

Structural Analogs

Chortolure belongs to a broader class of methyl-branched ketones found across various arthropod taxa. Several structurally related compounds have been identified as pheromones in other species:

  • Lardolure, another aggregation pheromone, is described as an oxidized nor-derivative of chortolure with a formyloxy group at the 2-position .

  • (4R,6R,8R)-4,6,8-trimethyldecan-2-ol, the alcohol analog of chortolure (CAS: 174002-29-0), has also been documented and would be expected to have related biological properties .

These related structures suggest evolutionary relationships in the biosynthesis and utilization of methyl-branched compounds as chemical signals across arthropod species.

Analytical Methods and Detection

The detection and identification of chortolure required sophisticated analytical techniques that are worth noting as they represent standard approaches in chemical ecology research.

The primary analytical methods employed include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separated the volatile components from the headspace collections and provided mass spectral data for structural analysis .

  • Closed-Loop Stripping Apparatus (CLSA): A specialized collection technique that concentrates volatile compounds without disturbing the organisms, crucial for accurate pheromone identification .

  • Solid-Phase Microextraction (SPME): An alternative collection method that uses a coated fiber to adsorb volatile compounds from the headspace .

  • Chiral Gas Chromatography: Essential for determining the absolute stereochemistry of the three stereogenic centers in chortolure .

The importance of sampling methodology is particularly highlighted in the research, as the method of collection dramatically affected which compounds were detected. Total extracts of mites yielded primarily alarm pheromones (neral and geranial) with only trace amounts of chortolure, while headspace collection of undisturbed colonies revealed chortolure as the major volatile component .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator